

N-Acetylsuccinimide: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name:	<i>N-acetylsuccinimide</i>
CAS No.:	3027-06-3
Cat. No.:	B1600932

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This guide provides an in-depth exploration of **N-acetylsuccinimide**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, chemical behavior, and applications, with a strong emphasis on scientific integrity and practical utility.

Core Molecular Identity and Physicochemical Properties

N-acetylsuccinimide, systematically named 1-acetylpyrrolidine-2,5-dione, is a derivative of succinimide, featuring an acetyl group attached to the nitrogen atom of the succinimide ring. This structural modification significantly influences its chemical reactivity and potential applications.

Identifier	Value	Source
CAS Number	3027-06-3	[1][2][3][4][5]
Molecular Formula	C ₆ H ₇ NO ₃	[1][2][5]
Molecular Weight	141.12 g/mol	[1][3][5]
IUPAC Name	1-acetylpyrrolidine-2,5-dione	[5]
Canonical SMILES	<chem>CC(=O)N1C(=O)CCC1=O</chem>	[2][5]
InChI Key	RHLBOBPOIZROJX-UHFFFAOYSA-N	[3][5]

A summary of its key physicochemical properties is presented below:

Property	Value	Source
Melting Point	40-41 °C	[6]
Boiling Point	165-168 °C at 10 Torr	[6]
Hydrogen Bond Donor Count	0	[2][7]
Hydrogen Bond Acceptor Count	3	[2][7]
LogP	-0.38020	[7]

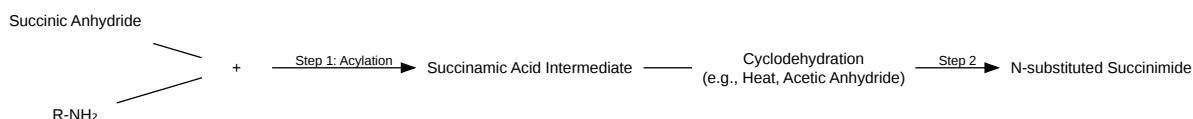
Synthesis of N-Substituted Succinimides: Methodologies and Mechanistic Insights

The synthesis of N-substituted succinimides, including **N-acetylsuccinimide**, is a well-established process in organic chemistry. The most common and direct approach involves a two-step sequence: the acylation of an amine with succinic anhydride, followed by cyclodehydration of the resulting succinamic acid intermediate.[2][4]

General Synthesis Pathway

The reaction proceeds as follows:

- Ring-opening acylation: The primary amine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinamic acid derivative. This step is typically high-yielding and can be performed under mild conditions.[2]
- Cyclodehydration: The intermediate amido acid is then cyclized to form the imide ring through the removal of a water molecule. This step often requires more forcing conditions, such as heat or the use of a dehydrating agent.[2][4]



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Caption: General synthesis of N-substituted succinimides.

Methodologies for Cyclodehydration

The choice of cyclodehydration method is critical and can impact the overall yield and purity of the final product. Several approaches have been developed:

- Thermal Imidization: This method involves heating the intermediate amido acid, typically at temperatures around 120 °C.[2][4] While straightforward, it can lead to the formation of side products due to partial thermal degradation of the starting material.[2][4]
- Acetic Anhydride: The use of acetic anhydride as a dehydrating agent is a common alternative.[2][4] However, this reagent can cause side reactions, such as the acetylation of other functional groups present in the molecule.
- Polyphosphate Ester (PPE): PPE is a mild and effective reagent for cyclodehydration reactions.[6] It has been successfully used in the synthesis of N-substituted succinimides,

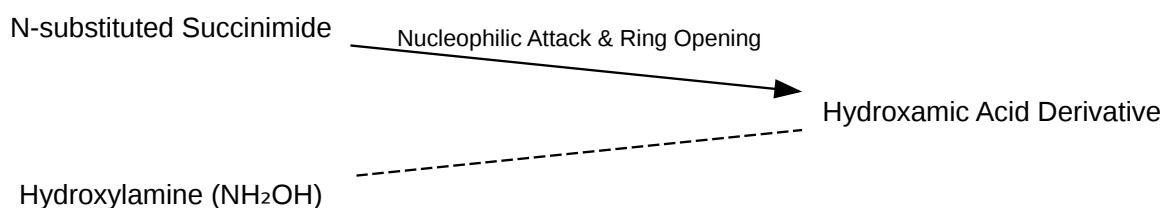
even in the presence of sensitive functional groups like phenols.[6]

- Green Chemistry Approach: A more environmentally friendly method for the synthesis of N-alkyl and N-aryl succinimides has been developed using hot water as the solvent, eliminating the need for organic solvents and catalysts.[3] This approach involves the direct reaction of succinic acid with primary amines at 100 °C.[3]

Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of **N-acetylsuccinimide** is dominated by the electrophilic nature of the carbonyl carbons in the imide ring. The succinimide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

A notable example is the reaction of N-substituted succinimides with hydroxylamine.[1][2] This reaction proceeds via the nucleophilic attack of hydroxylamine on one of the imide carbonyl groups, resulting in the opening of the imide ring and the formation of a hydroxamic acid derivative.[1][2] This reaction is particularly efficient when the pKa of the initial amine used for the imide synthesis is lower than the pKa of hydroxylamine.[2]



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Caption: Nucleophilic ring-opening of N-substituted succinimides.

Applications in Research and Drug Development

The succinimide motif is a valuable scaffold in medicinal chemistry and drug development.[8] Derivatives of succinimide have been investigated for a wide range of biological activities.

Precursors to Biologically Active Molecules

N-substituted succinimides, including **N-acetylsuccinimide**, serve as important precursors for the synthesis of more complex molecules with therapeutic potential. As previously discussed, their reaction with hydroxylamine provides a straightforward route to hydroxamic acids.[1][2] Hydroxamic acids are a class of compounds known to inhibit metalloenzymes, and many have been investigated as potential drugs, including histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors for cancer therapy.[1][2]

The Succinimide Moiety in Drug Design

The succinimide ring is a common structural feature in many approved drugs and investigational compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The development of novel succinimide derivatives continues to be an active area of research for the treatment of various diseases, including diabetes, inflammation, and neurological disorders.[8]

Spectroscopic Characterization

The structural elucidation of **N-acetylsuccinimide** and related compounds relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[9]

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of succinimide derivatives.[10] For the succinimide ring, the protons on the methylene groups typically appear as a singlet or a more complex multiplet depending on the solvent and other structural features. The carbonyl carbons of the succinimide ring have characteristic downfield chemical shifts in the ^{13}C NMR spectrum.[10]
- **IR Spectroscopy:** IR spectroscopy is useful for identifying the key functional groups. The spectrum of **N-acetylsuccinimide** would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the imide and the acetyl group.

Safety and Handling

N-acetylsuccinimide is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume

hood to avoid inhalation of dust or vapors.[11] In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water.[11]

Conclusion

N-acetylsuccinimide is a valuable chemical entity with a well-defined profile. Its synthesis is accessible through established chemical transformations, and its reactivity, particularly the susceptibility of the imide ring to nucleophilic attack, makes it a useful intermediate in organic synthesis. The broader class of N-substituted succinimides holds significant promise in the field of drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

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